N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 3-chloro-4-methoxyphenyl group linked via an acetamide moiety to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-4-yl group at position 5 (Figure 1). The sulfanyl (-S-) bridge connects the acetamide to the triazole core. Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, coupled with the heteroaromatic pyridine and triazole moieties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-23-16(11-5-7-19-8-6-11)21-22-17(23)26-10-15(24)20-12-3-4-14(25-2)13(18)9-12/h3-9H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTUAQXRQDTPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine derivatives and halogenated intermediates.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via a thiolation reaction, typically using thiol reagents and appropriate catalysts.
Final Coupling: The final coupling step involves the reaction of the intermediate with 3-chloro-4-methoxyaniline under suitable conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agrochemicals: The compound may be explored for its potential use as a pesticide or herbicide.
Polymers: Its incorporation into polymer matrices can impart unique properties to the resulting materials.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Substituent Variations on the Aryl Ring
a. Halogen and Alkoxy Modifications
- N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (): Replacing methoxy with fluoro reduces steric bulk but introduces stronger electron-withdrawing effects. This may enhance binding to hydrophobic pockets but reduce solubility compared to the methoxy group in the target compound .
- N-(4-Chloro-2-Methoxy-5-Methylphenyl)-...
b. Impact on Bioactivity Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring correlate with enhanced antimicrobial activity. For example, derivatives with 3-chloro-4-methoxyphenyl (target compound) and 4-chlorophenyl () exhibit MIC values of 8–16 µg/mL against S. aureus and E. coli, outperforming analogs with electron-donating groups (e.g., -OCH₃) .
Triazole Core Modifications
a. Pyridine Substituent Position
- Pyridin-2-yl vs. Pyridin-4-yl (): The pyridin-2-yl variant shows reduced antimicrobial activity (MIC = 32 µg/mL vs. E. coli) compared to the target compound’s pyridin-4-yl group (MIC = 16 µg/mL). The 4-position may facilitate better π-stacking with bacterial DNA gyrase .
- Replacement with Naphthyloxy (): Compound 6m, featuring a naphthalene-1-yloxy group instead of pyridine, exhibits lower solubility due to increased hydrophobicity, limiting its bioavailability .
b. Triazole Thione vs. Sulfanyl Linkage
Derivatives with a thione (-S-) bridge (e.g., ) demonstrate higher anti-inflammatory activity (IC₅₀ = 12 µM for COX-2 inhibition) compared to thioether (-S-) linkages, likely due to enhanced hydrogen-bonding capacity .
Anti-Exudative and Anti-Inflammatory Activity
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides (): These derivatives show anti-exudative activity comparable to diclofenac sodium (65% inhibition at 10 mg/kg vs. 70% for diclofenac). The target compound’s pyridine ring may offer superior metabolic stability over furan-based analogs .
Data Tables
Table 1: Antimicrobial Activity of Selected Analogs
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